![molecular formula C14H16F3NO B2473396 1-[4-(Trifluoromethyl)benzoyl]azepane CAS No. 331842-65-0](/img/structure/B2473396.png)
1-[4-(Trifluoromethyl)benzoyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Trifluoromethyl)benzoyl]azepane” is a chemical compound with the molecular formula C14H16F3NO. It has a molecular weight of 271.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Protein Kinase B Inhibition
The azepane derivatives, including structures related to 1-[4-(Trifluoromethyl)benzoyl]azepane, have been studied for their potential in inhibiting protein kinase B (PKB), which is significant in cancer research. These derivatives were prepared and evaluated for PKB-alpha and protein kinase A (PKA) inhibition. Such compounds show promise in the development of cancer therapeutics due to their high activity and plasma stability, offering insights into designing more effective inhibitors by understanding the binding interactions and conformational changes in the ligand and protein (Breitenlechner et al., 2004).
Ionic Liquids and Green Chemistry
Azepane has been utilized in the synthesis of a new family of room temperature ionic liquids, demonstrating an innovative approach to mitigate the disposal issues associated with the coproduct of diamine production in the polyamide industry. These azepanium ionic liquids exhibit wide electrochemical windows, suggesting potential applications as safer alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Chemical Synthesis and Modification
1-Aza-1,3-bis(triphenylphosphoranylidene)propane, a compound related to the azepane family, enables the convenient synthesis of various heterocycles, including benzazepines and pyrroles, highlighting the versatility of azepane derivatives in organic synthesis. This approach underscores the utility of azepane and its derivatives in constructing complex organic structures, offering a broad range of applications in medicinal chemistry and materials science (Katritzky et al., 1994).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)benzoyl chloride”, indicates that it is considered hazardous. It is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNLLMVUVATDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)
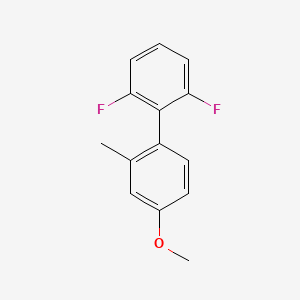
![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)
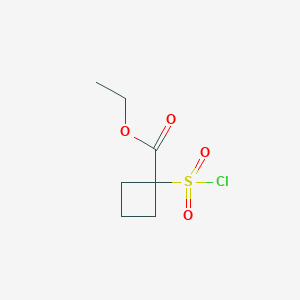

![Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride](/img/structure/B2473326.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2473328.png)
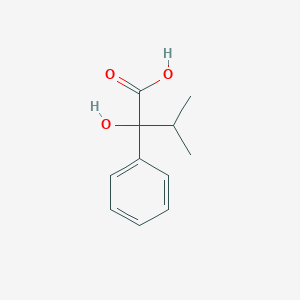
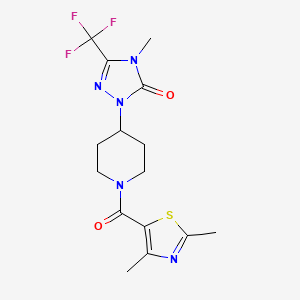
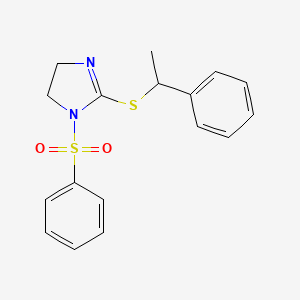

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)